4-Fluoro-4'-morpholinomethyl benzophenone
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Overview
Description
4-Fluoro-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18FNO2 and a molecular weight of 299.34 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholinomethyl group, and a benzophenone core structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-morpholinomethyl benzophenone typically involves the reaction of 4-fluorobenzophenone with morpholine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium acetate (Pd(OAc)2)
Base: Potassium carbonate (K2CO3)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-4’-morpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the morpholinomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Catalysts: Palladium acetate (Pd(OAc)2), platinum oxide (PtO2)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted benzophenone derivatives
Scientific Research Applications
4-Fluoro-4’-morpholinomethyl benzophenone has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-methylbenzophenone
- 4-Fluoro-4’-chloromethylbenzophenone
- 4-Fluoro-4’-bromomethylbenzophenone
Uniqueness
4-Fluoro-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to other similar compounds. Additionally, the fluorine atom contributes to the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWDSCONADHTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642634 |
Source
|
Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-00-8 |
Source
|
Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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